molecular formula C11H20N2O4S B13412079 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B13412079
M. Wt: 276.35 g/mol
InChI Key: XDQCJJZPDFINPW-UHFFFAOYSA-N
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Description

1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a sulfonyl group at the nitrogen atom and a carboxylic acid group at the third carbon atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidine-1-sulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(piperidine-1-sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

1-piperidin-1-ylsulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C11H20N2O4S/c14-11(15)10-5-4-8-13(9-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15)

InChI Key

XDQCJJZPDFINPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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